molecular formula C20H36N2O3S B1263258 U82209E CAS No. 136591-58-7

U82209E

Cat. No.: B1263258
CAS No.: 136591-58-7
M. Wt: 384.6 g/mol
InChI Key: ALOBUEHUHMBRLE-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U82209E is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U82209E typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl structure, followed by the introduction of the ethylheptylamino and hydroxybutyl groups. Common reagents used in these reactions include alkyl halides, amines, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, possibly incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

U82209E can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the sulfonamide group to a sulfonic acid.

    Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a primary amine.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating bacterial infections or other diseases.

    Industry: Utilized in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which U82209E exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide derivatives: Other compounds with similar sulfonamide structures.

    Phenylalkylamines: Compounds with similar alkylamine groups.

Uniqueness

U82209E is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Properties

CAS No.

136591-58-7

Molecular Formula

C20H36N2O3S

Molecular Weight

384.6 g/mol

IUPAC Name

N-[4-[(1S)-4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide

InChI

InChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3/t20-/m0/s1

InChI Key

ALOBUEHUHMBRLE-FQEVSTJZSA-N

SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Isomeric SMILES

CCCCCCCN(CC)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O

Synonyms

Corvert
ibutilide
ibutilide fumarate
ibutilide, (+)-isomer
ibutilide, (+-)-isomer
ibutilide, (-)-isomer
ibutilide, fumarate salt (2:1), (+)-isomer
ibutilide, fumarate salt (2:1), (+-)-isomer
N-(4-(4-(ethylheptylamino)-1-hydroxybutyl)phenyl)methanesulfonamide
U-70226E
U-82208E
U-82209E
U82208E
U82209E

Origin of Product

United States

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